molecular formula C25H24N4O3 B2633892 (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941941-86-2

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No. B2633892
CAS RN: 941941-86-2
M. Wt: 428.492
InChI Key: WNQPPEDZWSFTTD-WEMUOSSPSA-N
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Description

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. It also involves looking at how these properties influence the behavior of the compound .

Scientific Research Applications

Antibacterial Activity

Research demonstrates the synthesis and evaluation of novel quinazolinone derivatives, including compounds structurally related to "(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea", for antibacterial efficacy. These compounds have been tested against bacterial strains such as S. aureus and E. coli. The studies found that these analogues exhibit significant antibacterial activity, highlighting their potential as antibacterial agents (Dhokale et al., 2019).

Antimicrobial and Anticonvulsant Activities

Further investigations into the synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives revealed their antimicrobial properties. These compounds, similar in structure to the compound , showed promising results as antimicrobial agents against various pathogens (El-zohry & Abd-Alla, 2007). Additionally, novel thioxoquinazolinone derivatives have been synthesized and studied for their anticonvulsant and antimicrobial activities, indicating the broad spectrum of potential applications for these compounds (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Green Synthesis Approach

A green synthesis approach has been developed for compounds structurally similar to "(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea". This method involves the use of deep eutectic solvents (DES) and microwave-induced synthesis, offering an environmentally friendly alternative to traditional synthesis methods (Molnar, Komar, & Jerković, 2022).

Antioxidant and Anticholinesterase Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups, which share functional group similarities with the compound of interest, have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These studies have shown that some derivatives possess potent activities, suggesting the potential therapeutic applications of these compounds in treating diseases associated with oxidative stress and cholinesterase inhibition (Kurt et al., 2015).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes studying how to handle and store the compound safely .

Future Directions

This involves discussing potential future research directions. For a new compound, this could include studying its properties in more detail, finding new reactions it undergoes, or exploring its potential uses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with p-tolyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "p-tolyl isocyanate", "reducing agent" ], "Reaction": [ "Condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with p-tolyl isocyanate in the presence of a suitable catalyst to form the corresponding imine.", "Reduction of the imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product, (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea." ] }

CAS RN

941941-86-2

Product Name

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

IUPAC Name

1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C25H24N4O3/c1-17-10-12-19(13-11-17)26-24(30)28-23-21-8-3-4-9-22(21)27-25(31)29(23)15-14-18-6-5-7-20(16-18)32-2/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30)

InChI Key

WNQPPEDZWSFTTD-WEMUOSSPSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC(=CC=C4)OC

solubility

not available

Origin of Product

United States

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